molecular formula C14H10ClIO B3023694 3-Chloro-2'-iodo-4-methylbenzophenone CAS No. 951890-92-9

3-Chloro-2'-iodo-4-methylbenzophenone

Cat. No.: B3023694
CAS No.: 951890-92-9
M. Wt: 356.58 g/mol
InChI Key: VXMOHPBOSVONCQ-UHFFFAOYSA-N
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Description

3-Chloro-2’-iodo-4-methylbenzophenone is an organic compound with the molecular formula C14H10ClIO It is a derivative of benzophenone, featuring chloro, iodo, and methyl substituents on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2’-iodo-4-methylbenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzoyl chloride and 2-iodobenzene.

    Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 3-chloro-4-methylbenzoyl chloride reacts with 2-iodobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires refluxing in a suitable solvent such as dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-Chloro-2’-iodo-4-methylbenzophenone.

Industrial Production Methods

Industrial production methods for 3-Chloro-2’-iodo-4-methylbenzophenone may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2’-iodo-4-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-2’-iodo-4-methylbenzophenone finds applications in several areas of scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the design and synthesis of novel materials with unique optical or electronic properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Chloro-2’-iodo-4-methylbenzophenone depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary widely, but common mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Modulation: It may interact with cell surface or intracellular receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylbenzophenone: Lacks the iodo substituent, leading to different reactivity and applications.

    2-Iodo-4-methylbenzophenone:

    4-Methylbenzophenone: Lacks both chloro and iodo substituents, resulting in distinct chemical behavior.

Uniqueness

3-Chloro-2’-iodo-4-methylbenzophenone is unique due to the presence of both chloro and iodo substituents, which confer specific reactivity patterns and enable diverse chemical transformations. This dual substitution enhances its utility in synthetic chemistry and broadens its range of applications compared to similar compounds.

Properties

IUPAC Name

(3-chloro-4-methylphenyl)-(2-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c1-9-6-7-10(8-12(9)15)14(17)11-4-2-3-5-13(11)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMOHPBOSVONCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240039
Record name (3-Chloro-4-methylphenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-92-9
Record name (3-Chloro-4-methylphenyl)(2-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-methylphenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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